1,3-Bis(4-azidophenyl)-2-propen-1-one
Description
1,3-Bis(4-azidophenyl)-2-propen-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone core flanked by two aromatic rings substituted with azide (-N₃) groups at the para positions. Chalcones, as a class of compounds, are structurally defined by the 1,3-diaryl-2-propen-1-one framework and have garnered significant attention in medicinal chemistry due to their diverse bioactivities, including anticancer, antimicrobial, and anti-inflammatory properties .
Properties
Molecular Formula |
C15H10N6O |
|---|---|
Molecular Weight |
290.28 g/mol |
IUPAC Name |
(E)-1,3-bis(4-azidophenyl)prop-2-en-1-one |
InChI |
InChI=1S/C15H10N6O/c16-20-18-13-6-1-11(2-7-13)3-10-15(22)12-4-8-14(9-5-12)19-21-17/h1-10H/b10-3+ |
InChI Key |
FSAONUPVUVBQHL-XCVCLJGOSA-N |
SMILES |
C1=CC(=CC=C1C=CC(=O)C2=CC=C(C=C2)N=[N+]=[N-])N=[N+]=[N-] |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)C2=CC=C(C=C2)N=[N+]=[N-])N=[N+]=[N-] |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)C2=CC=C(C=C2)N=[N+]=[N-])N=[N+]=[N-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural Features and Substituent Effects
Key Observations:
- Electron-Withdrawing Effects: The azido group (-N₃) is a strong electron-withdrawing substituent, comparable to trifluoromethyl (-CF₃) in chalcone 176 . This contrasts with bromine (-Br) in 1,3-bis(4-bromophenyl)-2-propanone, which has moderate electronegativity .
- Bioactivity Trends: Non-piperazine chalcones with electronegative substituents (e.g., halogens in Cardamonin) exhibit lower IC₅₀ values, suggesting higher potency . The absence of bioactivity data for the azido compound precludes direct comparisons, but its electronic profile aligns with active derivatives like Cardamonin.
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